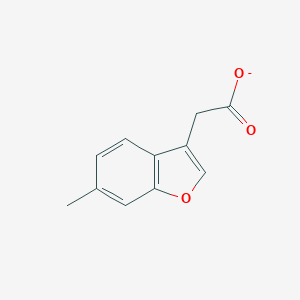

2-(6-Methylbenzofuran-3-yl)acetate

Description

Properties

IUPAC Name |

2-(6-methyl-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-9-8(5-11(12)13)6-14-10(9)4-7/h2-4,6H,5H2,1H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSMROZRSOMIQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426251 | |

| Record name | 2-(6-methylbenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142917-39-3 | |

| Record name | 2-(6-methylbenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(6-Methylbenzofuran-3-yl)acetate. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data based on analogous chemical principles and available literature on related compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them attractive targets in medicinal chemistry and drug development. The title compound, this compound, is a derivative that holds potential for further chemical exploration and biological screening. This guide details a feasible synthetic pathway and the analytical methods for its characterization.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-(6-Methylbenzofuran-3-yl)acetic acid, from commercially available starting materials. The second step is the esterification of this carboxylic acid to yield the final acetate product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar benzofuran derivatives.

Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid

This procedure is adapted from synthetic routes for analogous benzofuran-3-yl acetic acids.

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dioxane under a nitrogen atmosphere, a solution of 4-methylphenol (1.0 eq) in anhydrous dioxane is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of chloroacetaldehyde dimethyl acetal (1.1 eq).

-

The reaction mixture is then heated to reflux for 12 hours.

-

After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude intermediate is added to polyphosphoric acid and heated at 100°C for 4 hours.

-

The reaction mixture is cooled and poured onto ice-water, then extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution.

-

The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(6-Methylbenzofuran-3-yl)acetic acid as a solid.

Esterification to this compound

This procedure follows a standard esterification protocol.

Caption: Workflow for the esterification to the final product.

Procedure:

-

2-(6-Methylbenzofuran-3-yl)acetic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0°C, and pyridine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound. These are predicted values based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | ~360 °C at 760 mmHg (estimated) |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | H-2 |

| ~7.42 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~7.25 | s | 1H | H-7 |

| ~7.05 | d, J ≈ 8.0 Hz | 1H | H-5 |

| ~3.75 | s | 2H | -CH₂-COO |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~2.10 | s | 3H | -OCOCH₃ |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O (ester) |

| ~154.0 | C-7a |

| ~142.0 | C-2 |

| ~132.0 | C-6 |

| ~128.0 | C-3a |

| ~125.0 | C-5 |

| ~120.0 | C-4 |

| ~111.0 | C-7 |

| ~110.0 | C-3 |

| ~31.0 | -CH₂-COO |

| ~21.5 | Ar-CH₃ |

| ~20.5 | -OCOCH₃ |

Infrared (IR) Spectroscopy - Predicted Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1760 | C=O stretch (ester) |

| ~1620, 1480 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (ester) |

| ~1100 | C-O-C stretch (furan) |

Mass Spectrometry (MS) - Predicted Fragmentation

| m/z | Interpretation |

| 216 | [M]⁺ |

| 173 | [M - COCH₃]⁺ |

| 145 | [M - CH₂OCOCH₃]⁺ |

| 131 | [Benzofuran fragment] |

Safety Information

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-established chemical reactions. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and verify this compound. Further experimental work is required to confirm these protocols and analytical data. This information is intended to support further research and development in the field of medicinal chemistry and materials science.

Technical Guide: Physicochemical Properties and Synthetic Analysis of 2-(6-Methylbenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(6-Methylbenzofuran-3-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined for the closely related carboxylic acid, specific experimental data for the acetate ester is limited. Calculated values are provided where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Melting Point | 105-106 °C (for the corresponding carboxylic acid) | [2] |

| Boiling Point | 344.8 °C at 760 mmHg (calculated) | [1] |

| Density | 1.267 g/cm³ (calculated) | [1] |

| Flash Point | 162.3 °C (calculated) | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 50.4 Ų | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2-(6-Methyl-1-benzofuran-3-yl)acetic acid. This is a standard and widely employed synthetic route.

Experimental Protocol: Fischer Esterification

Materials:

-

2-(6-Methyl-1-benzofuran-3-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Synthesis Workflow Diagram

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial and can be achieved using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the methyl group on the benzene ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl protons of the ester group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzofuran core, the methyl group carbon, and the carbons of the acetate moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 190.19. The fragmentation pattern can provide further structural information.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), can be developed to achieve good separation and quantification of the product.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[7][8][9][10] While specific biological data for this compound is limited, its structural similarity to other biologically active benzofurans suggests it may exhibit interesting pharmacological properties.

For instance, many benzofuran-containing compounds have been investigated as inhibitors of various enzymes and signaling pathways. A plausible, though not experimentally confirmed for this specific molecule, mechanism of action could involve the inhibition of key cellular pathways implicated in disease. One such pathway is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a benzofuran derivative, such as this compound, could potentially exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. It is crucial to emphasize that this is a generalized representation based on the known activities of other benzofuran compounds and has not been experimentally validated for this compound. [11]

Conclusion

This compound is a molecule of interest with a foundation in the well-established biological relevance of the benzofuran scaffold. This guide provides a summary of its known and predicted physicochemical properties, a detailed protocol for its synthesis, and an overview of the analytical techniques for its characterization. While specific biological data for this compound is currently scarce, the information presented here serves as a valuable starting point for further investigation into its potential therapeutic applications. Future research should focus on the experimental validation of its physicochemical properties and a thorough evaluation of its biological activities to elucidate its mechanism of action and potential role in drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-(benzofuran-2-yl)acetate | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Methyl 2-(6-fluorobenzofuran-3-yl)acetate | 1420795-04-5 | Benchchem [benchchem.com]

- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(6-Methylbenzofuran-3-yl)acetate (CAS: 142917-39-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Methylbenzofuran-3-yl)acetate, a member of the benzofuran class of heterocyclic compounds, holds potential for investigation in various fields of chemical and biomedical research. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance. Due to the limited specific data on this particular compound, this guide also incorporates information on closely related benzofuran acetic acid derivatives to provide a broader context for its potential applications and areas for future research.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[1][2] The structure consists of a central benzofuran core, a methyl group at the 6-position, and an acetate group attached to the 3-position.

| Property | Value | Source |

| CAS Number | 142917-39-3 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1][2] |

| Synonyms | (6-methyl-1-benzofuran-3-yl)acetic acid; 6-methylbenzo[b]furan-3-acetic acid; 6-methylbenzofuran-3-acetic acid | [2] |

Note: Some sources list the compound as the acetic acid, which is the precursor for the acetate ester.

Synthesis

Synthesis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid

A reported method for the synthesis of the acetic acid precursor involves the hydrolysis of a coumarin derivative.[3]

Experimental Protocol:

-

Starting Material: 7-Methyl-4-bromomethylcoumarin.

-

Reaction: Reflux 10 mM of 7-Methyl-4-bromomethylcoumarin in 100 ml of 1 M sodium hydroxide (NaOH) solution for 2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and neutralized with 1 M hydrochloric acid (HCl).

-

Isolation: The resulting product, 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, is filtered and dried.[3]

-

Crystallization: Pale-yellow block-like crystals can be obtained by recrystallization from an ethanol and ethyl acetate solvent mixture by slow evaporation.[3]

Esterification to this compound

The conversion of the synthesized carboxylic acid to its corresponding acetate ester (e.g., methyl or ethyl acetate) can be achieved through Fischer esterification.[4][5] This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.

General Experimental Protocol (Fischer Esterification):

-

Reactants: Dissolve 2-(6-Methyl-1-benzofuran-3-yl)acetic acid in an excess of the desired alcohol (e.g., methanol for the methyl acetate or ethanol for the ethyl acetate).

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[5]

-

Reaction: Heat the mixture under reflux. The reaction time will vary and should be monitored by TLC.

-

Work-up: After cooling, the excess alcohol is typically removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

Final Purification: The crude product can be further purified by column chromatography.

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not available in the current literature. However, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

General Activities of Benzofuran Derivatives:

-

Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[6][7] Some have been investigated as inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial replication.[1]

-

Anticancer Activity: Benzofuran scaffolds are considered privileged structures in medicinal chemistry for the development of anticancer agents.[8][9][10][11] Halogenated derivatives, in particular, have shown enhanced cytotoxic activity against various cancer cell lines.[9]

-

Anti-inflammatory and Analgesic Activity: Research into benzofuran-3-acetic acid derivatives has indicated their potential as anti-inflammatory and analgesic agents.[12]

-

Enzyme Inhibition: Certain benzofuran derivatives have been identified as inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1) and β-secretase (BACE1), which are therapeutic targets for cancer and Alzheimer's disease, respectively.[13][14]

Given the structural similarity of this compound to other biologically active benzofurans, it is a candidate for screening in various biological assays to determine its potential therapeutic value.

Potential biological activities of benzofuran derivatives.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not publicly available. However, data for structurally similar compounds can provide an estimation of the expected spectral characteristics.

For example, the ¹H NMR spectrum of a similar benzofuran derivative would likely show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the acetate moiety.[15] The ¹³C NMR spectrum would similarly display distinct signals for the carbons of the benzofuran core and the substituent groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Future Research Directions

Given the limited specific data available for this compound, several avenues for future research are apparent:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound, along with its complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis).

-

Biological Screening: A comprehensive biological evaluation of the compound against a panel of targets to investigate its potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish structure-activity relationships and identify key structural features responsible for any observed biological activity.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular mechanism of action and any involved signaling pathways will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a benzofuran derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific data on this compound is scarce, its structural relationship to a class of compounds with diverse and significant biological activities makes it a promising candidate for future research. The synthesis of its precursor has been reported, and standard esterification methods can be applied to obtain the target compound. The comprehensive biological screening and detailed characterization of this compound are warranted to unlock its full potential. This technical guide serves as a foundational resource to encourage and guide such future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | 181052-63-1 | Benchchem [benchchem.com]

- 13. Methyl 2-(benzofuran-2-yl)acetate | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity Screening of Benzofuran Acetates

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds.[1] It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Members of the benzofuran class have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-Alzheimer's disease agents.[1][3]

This guide focuses on common screening methodologies used to evaluate the biological activities of benzofuran derivatives, using antimicrobial and anti-inflammatory assays as primary examples.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have shown significant activity against a spectrum of pathogenic bacteria and fungi.[4] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]

Quantitative Data: Antimicrobial Activity of Representative Benzofurans

The following table summarizes the MIC values for representative benzofuran compounds against various bacterial and fungal strains, demonstrating the potential of this scaffold.

| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | - | 12.5 | [6] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | - | 12.5 | [6] |

| Aza-benzofuran (Compound 1) | Escherichia coli | - | 25 | [6] |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | - | 12.5 | [6] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | - | 12.5 | [6] |

| Benzofuran-Thiazolidinone | S. aureus | - | 25 | [4] |

| Benzofuran-Thiazolidinone | B. subtilis | - | 25 | [4] |

| Benzofuran-Thiazolidinone | C. albicans | - | 50 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound against aerobic bacteria, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well U-bottom microtiter plates

-

Test compound (e.g., a benzofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the well

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Preparation of Compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Column 11 serves as the growth control (broth and inoculum only).

-

Column 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Prepare the microbial inoculum in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension according to CLSI guidelines so that the final well concentration will be approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as specified by CLSI guidelines for fungi.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2] This can be confirmed by reading the optical density (OD) with a plate reader.

-

Workflow and Proposed Mechanism Visualization

The general workflow for antimicrobial screening is depicted below.

Some benzofuran derivatives are thought to exert their antifungal effects by disrupting calcium homeostasis within the fungal cell.[5][7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. A common in vitro method to screen for anti-inflammatory potential is to measure a compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Quantitative Data: Anti-inflammatory Activity of a Representative Benzofuran

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Aza-benzofuran (Compound 1) | NO Inhibition | RAW 264.7 | 17.3 | [6] |

| Aza-benzofuran (Compound 4) | NO Inhibition | RAW 264.7 | 16.5 | [6] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of nitrite, a stable product of NO, using the Griess reagent as an indicator of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., a benzofuran derivative)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: Naphthylethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom cell culture plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to adhere.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the old medium from the cells and add 100 µL of the diluted test compound.

-

Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate the plate for another 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

-

Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition compared to the LPS-only control. The IC50 value (the concentration of compound that inhibits 50% of NO production) can be calculated using non-linear regression analysis.

-

Signaling Pathway Visualization

The diagram below illustrates the LPS-induced inflammatory signaling pathway in macrophages and the inhibitory target for screening anti-inflammatory compounds.

References

- 1. njccwei.com [njccwei.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 4. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(6-Methylbenzofuran-3-yl)acetate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(6-Methylbenzofuran-3-yl)acetate is a member of the benzofuran class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not extensively documented, its core structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The benzofuran nucleus is recognized as a "privileged structure," known to be present in a variety of natural and synthetic compounds with diverse and potent biological activities.[1][2] This guide will explore the potential therapeutic targets of molecules derived from the this compound framework, with a primary focus on neurodegenerative diseases, as well as other potential applications.

The primary utility of this compound in drug discovery appears to be as a key intermediate in the synthesis of more complex molecules, particularly analogs of the Alzheimer's disease drug, Donepezil.[3][4][5][6][7] Research in this area has focused on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways in Alzheimer's disease.[3][8]

Primary Therapeutic Area: Alzheimer's Disease

The most promising therapeutic applications for derivatives of this compound are in the treatment of Alzheimer's disease. The key molecular targets in this context are Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).

1. Acetylcholinesterase (AChE) Inhibition:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients. AChE is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit. Donepezil is a potent AChE inhibitor, and many analogs derived from benzofuran structures aim to replicate or improve upon its activity.[5][7]

2. Beta-secretase 1 (BACE-1) Inhibition:

The amyloid hypothesis is another central theory in the pathogenesis of Alzheimer's disease. It suggests that the formation and aggregation of amyloid-beta (Aβ) peptides are the primary cause of the neurodegeneration seen in the disease. BACE-1 is a key enzyme in the amyloidogenic pathway, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the generation of Aβ. Therefore, inhibiting BACE-1 is a major therapeutic strategy to reduce the production of Aβ and its subsequent toxic effects.[3][5]

Several studies have focused on creating dual-target inhibitors that can simultaneously inhibit both AChE and BACE-1.[3][8] The benzofuran scaffold has been identified as a suitable framework for designing such dual-action compounds.[8]

Quantitative Data on Derivative Compounds

The following table summarizes the inhibitory activities of various benzofuran-based compounds, including Donepezil analogs, against AChE and BACE-1.

| Compound ID | Target Enzyme | IC50 Value | Reference |

| Donepezil | hAChE | 6.21 nM | [3] |

| Donepezil | BACE-1 | 194 nM | [3] |

| Compound 4 (Donepezil analog) | hAChE | 4.11 nM | [3] |

| Compound 4 (Donepezil analog) | BACE-1 | 18.3 nM | [3] |

| Compound 7e (benzylidene-benzofuran-3-one) | AChE | 0.045 µM | [4] |

| Compound 5 (BIO-DPZ hybrid) | AChE | 0.042 µM | [4] |

| Compound 5 (BIO-DPZ hybrid) | BChE | 3.003 µM | [4] |

| Compound 7 (BIO-DPZ hybrid) | AChE | 2.54 µM | [4] |

| Compound 7 (BIO-DPZ hybrid) | BChE | 0.207 µM | [4] |

| Compound 11 (BIO-DPZ hybrid) | AChE | 0.052 µM | [4] |

| Compound 11 (BIO-DPZ hybrid) | BChE | 2.529 µM | [4] |

| Compound 3c (thiazole-piperazine hybrid) | AChE | 0.030 ± 0.001 µM | [7] |

| Compound 7c (benzofuran-based) | AChE | 0.058 µM | [7] |

| Compound 7e (benzofuran-based) | AChE | 0.086 µM | [7] |

| Compound 20 (2-arylbenzofuran) | AChE | 0.086 ± 0.01 µmol·L−1 | [8] |

| Compound 20 (2-arylbenzofuran) | BACE-1 | 0.043 ± 0.01 µmol·L−1 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by benzofuran derivatives in the context of Alzheimer's disease and a general workflow for their synthesis and evaluation.

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Caption: Amyloidogenic pathway and the role of BACE-1 inhibition.

Caption: General workflow for drug discovery using the core scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of benzofuran derivatives.

1. Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

-

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

-

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of AChE.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the substrate, ATCI, to start the enzymatic reaction.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Beta-secretase 1 (BACE-1) Inhibition Assay (FRET-based)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for measuring BACE-1 activity.

-

Principle: A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE-1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Prepare solutions of the test compound in an appropriate buffer.

-

In a 96-well plate, add the BACE-1 enzyme solution and the test compound at various concentrations.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the FRET peptide substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Other Potential Therapeutic Applications

The benzofuran scaffold is associated with a broad range of other biological activities, suggesting that derivatives of this compound could be explored for other therapeutic purposes. These include:

-

Antimicrobial Activity: Benzofuran derivatives have shown potential as antibacterial and antifungal agents.[1][2][9]

-

Anticancer Activity: Certain benzofuran compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][10]

-

Anti-inflammatory Activity: Anti-inflammatory properties have also been reported for some benzofuran derivatives.[1][11]

-

Antiviral and Antioxidant Properties: The benzofuran nucleus is also found in compounds with antiviral and antioxidant activities.[1]

Conclusion

While this compound itself is primarily a synthetic intermediate, its core benzofuran structure is a highly valuable scaffold for the development of potent and selective therapeutic agents. The most significant and well-researched application for its derivatives is in the treatment of Alzheimer's disease, with a focus on the dual inhibition of Acetylcholinesterase and BACE-1. The quantitative data and established experimental protocols provide a solid foundation for further research and development in this area. Furthermore, the diverse biological activities associated with the benzofuran class of compounds open up exciting possibilities for exploring derivatives of this compound for a wide range of other therapeutic indications.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. phytojournal.com [phytojournal.com]

- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

In Silico Modeling of 2-(6-Methylbenzofuran-3-yl)acetate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 2-(6-Methylbenzofuran-3-yl)acetate, a novel compound of interest in drug discovery. While specific experimental data for this molecule is emerging, this document outlines a comprehensive in silico approach based on established protocols for structurally related benzofuran derivatives. The guide covers potential biological targets, detailed computational protocols, hypothetical interaction data, and workflow visualizations to facilitate further research and development.

Introduction to this compound

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The 2-(benzofuran-3-yl)acetic acid framework, in particular, has garnered significant interest in drug discovery.[1] Modifications to this core structure, such as the inclusion of a methyl group at the 6-position, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling provides a powerful tool to predict and analyze the molecular interactions of this compound with potential biological targets, thereby guiding further experimental validation.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally similar benzofuran derivatives, several potential biological targets for this compound can be hypothesized. These include enzymes implicated in neurodegenerative diseases and receptor tyrosine kinases involved in cancer.

-

Alzheimer's Disease-Related Enzymes: Novel benzofuran-3-yl-methyl derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), key enzymes in the pathology of Alzheimer's disease.[2]

-

Epidermal Growth Factor Receptor (EGFR): Benzofuran-1,2,3-triazole hybrids have been identified as potential inhibitors of EGFR, a crucial target in lung cancer therapy.[3][4][5]

-

G Protein-Coupled Receptor 40 (GPR40): Derivatives of the related (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been optimized as potent agonists for GPR40, a target for the treatment of type 2 diabetes.[1]

A potential signaling pathway involving EGFR inhibition is depicted below.

References

- 1. Methyl 2-(6-fluorobenzofuran-3-yl)acetate | 1420795-04-5 | Benchchem [benchchem.com]

- 2. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in drug discovery and development. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide focuses on the analytical methodologies for 2-(6-methylbenzofuran-3-yl)acetate.

Predicted Spectroscopic Data of this compound

While experimental spectra for the title compound are not available, the expected spectroscopic data can be predicted based on the analysis of its structural fragments and comparison with analogous compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Methyl CH ₃ (on benzofuran) | ~2.4 | ~21 |

| Methylene CH ₂ | ~3.7 | ~35 |

| Acetate CH ₃ | ~2.1 | ~21 |

| Benzofuran C2-H | ~7.6 | ~145 |

| Benzofuran Aromatic H 's | 7.0 - 7.5 | 111 - 130 |

| Benzofuran Quaternary C's | - | 115, 125, 132, 155 |

| Carbonyl C =O | - | ~171 |

| Benzofuran C -O | - | ~155 |

Table 2: Predicted IR and MS Data

| Spectroscopic Method | Expected Key Signals |

| IR Spectroscopy (cm⁻¹) | ~2950-2850 (C-H stretching), ~1740 (C=O ester stretching), ~1600, ~1480 (C=C aromatic stretching), ~1230 (C-O stretching) |

| Mass Spectrometry (m/z) | Expected Molecular Ion [M]⁺: 204.0786 (for C₁₂H₁₂O₃), with fragmentation patterns corresponding to the loss of the acetate group and other characteristic fragments. |

Experimental Protocols

The following sections detail the generalized procedures for acquiring high-quality spectroscopic data for benzofuran derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Sample Preparation and Analysis (Electron Ionization - EI):

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the components of the sample before they enter the mass spectrometer.

Data Acquisition (GC-MS with EI):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound.

Visualization of Analytical Workflow

The process of characterizing a newly synthesized compound like this compound follows a logical workflow to ensure its identity and purity are confirmed.

Crystal Structure Analysis of 2-(6-Methylbenzofuran-3-yl)acetate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(6-methylbenzofuran-3-yl)acetate and its analogs. Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A thorough understanding of their three-dimensional structure through crystal structure analysis is paramount for structure-based drug design and the development of novel therapeutic agents. This guide details the experimental protocols for synthesis and crystallization, presents crystallographic data for key analogs, and visualizes a relevant biological pathway and experimental workflows.

Experimental Protocols

Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic Acid

A common route for the synthesis of 2-(6-methylbenzofuran-3-yl)acetic acid involves the hydrolysis of a coumarin precursor.[3]

Procedure:

-

Reaction Setup: 7-Methyl-4-bromomethylcoumarin (10 mmol) is refluxed in 1 M aqueous sodium hydroxide (100 ml).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reflux is continued for approximately 2 hours, or until completion.

-

Work-up: The reaction mixture is cooled to room temperature and then neutralized with 1 M hydrochloric acid.

-

Isolation: The resulting precipitate, 2-(6-methylbenzofuran-3-yl)acetic acid, is collected by filtration and dried.[3]

Synthesis of this compound Analogs (Esterification)

The synthesis of acetate and other ester analogs from the corresponding carboxylic acid is typically achieved through Fischer-Speier esterification.[4]

Procedure:

-

Reaction Mixture: 2-(6-Methylbenzofuran-3-yl)acetic acid is dissolved in an excess of the desired alcohol (e.g., methanol for the methyl acetate, ethanol for the ethyl acetate), which also serves as the solvent.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the ester product.[5]

-

Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude ester can be further purified by column chromatography.

Crystallization

The formation of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a commonly employed technique for the crystallization of benzofuran derivatives.

General Procedure:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. For 2-(6-methylbenzofuran-3-yl)acetic acid, a mixture of ethanol and ethyl acetate has been reported to yield good quality crystals.[3] For other analogs, solvents like acetone or benzene have been used.[6][7]

-

Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing small perforations) and left undisturbed at room temperature. This allows for the slow evaporation of the solvent, promoting the gradual formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor for subsequent X-ray diffraction analysis.

Data Presentation: Crystallographic Data of Analogs

Table 1: Crystal Data for 2-(6-Methyl-1-benzofuran-3-yl)acetic Acid [3]

| Parameter | Molecule A | Molecule B |

| Chemical Formula | C₁₁H₁₀O₃ | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.939(3) | 13.939(3) |

| b (Å) | 5.961(1) | 5.961(1) |

| c (Å) | 21.847(4) | 21.847(4) |

| α (°) | 90 | 90 |

| β (°) | 106.87(3) | 106.87(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1735.1(6) | 1735.1(6) |

| Z | 4 | 4 |

Note: The asymmetric unit contains two crystallographically independent molecules (A and B).

Table 2: Crystal Data for Selected 2-(Benzofuran-3-yl)acetate Analogs

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | C₁₃H₁₄O₄S | Triclinic | P-1 | 7.9331(6) | 8.1097(6) | 10.7017(8) | 71.601(1) | 81.107(1) | 84.303(1) | [6] |

| Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | C₁₂H₁₁ClO₄S | Triclinic | P-1 | 7.8910(5) | 8.9416(6) | 10.4048(7) | 73.774(1) | 78.743(1) | 68.559(1) | [8] |

| 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide | C₁₀H₉NO₃ | Orthorhombic | Pca2₁ | 5.0939(3) | 9.3629(5) | 18.7422(10) | 90 | 90 | 90 | [9] |

| 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one | C₁₄H₁₄O₄ | Triclinic | P-1 | 5.4199(2) | 9.0785(3) | 12.3555(4) | 85.758(2) | 80.455(2) | 81.829(2) | [10] |

Visualization

Signaling Pathway

Benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][11][12] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[13] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, crystallization, and structural analysis of this compound analogs.

Caption: General experimental workflow for the crystal structure analysis of target compounds.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(6-Methylbenzofuran-3-yl)acetate, a member of the pharmacologically significant benzofuran class of compounds. Due to a lack of direct experimental data for this specific molecule, this paper leverages established knowledge of structurally related benzofuran derivatives to project its physicochemical properties. Detailed experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies under various stress conditions, are presented. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and evaluate this compound in a laboratory setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, particularly their solubility and stability, which govern their behavior in biological systems and pharmaceutical formulations. This compound, as a member of this class, is of significant interest for further investigation.

This document serves as a technical resource, offering insights into the expected solubility and stability profile of this compound. Furthermore, it provides standardized experimental protocols to enable researchers to generate empirical data for this compound.

Projected Physicochemical Properties

Solubility Profile

The solubility of organic compounds is dictated by their polarity and the nature of the solvent. Benzofuran, the core structure, is known to be insoluble in water but miscible with organic solvents like benzene, petroleum ether, and ethanol.[4] The addition of a methyl group and an acetate functional group to this core will influence its overall polarity and, consequently, its solubility. It is anticipated that this compound will exhibit poor aqueous solubility.[5]

Table 1: Projected Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Projected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The hydrophobic benzofuran core is expected to dominate, leading to low solubility in highly polar solvents like water. Some solubility may be observed in alcohols due to potential hydrogen bonding with the acetate group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating a wide range of organic molecules, and benzofuran derivatives often show good solubility in them.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | The "like dissolves like" principle suggests that the largely non-polar structure will be soluble in non-polar organic solvents.[4] |

Stability Profile and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9] For benzofuran derivatives, common degradation pathways include hydrolysis of ester groups and oxidation of the furan ring.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | Hydrolysis of the acetate ester to form 2-(6-Methylbenzofuran-3-yl)acetic acid and methanol. |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated | Saponification of the acetate ester to form the corresponding carboxylate salt. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of the benzofuran ring system.[9] |

| Thermal Degradation | Solid-state heating (e.g., 80°C) | General decomposition of the molecule. |

| Photostability | Exposure to light (ICH Q1B guidelines: 1.2 million lux hours and 200 W h/m²) | Photolytic degradation, potentially involving radical mechanisms.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. Ensuring an excess of solid is present is critical for reaching a saturated solution.[10]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.[10]

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a prepared standard curve.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

Stability Assessment: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways and to develop a stability-indicating analytical method.[6][11]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Photostability chamber

-

Temperature- and humidity-controlled oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[7]

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[10]

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a stability oven.[10]

-

Photostability: Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[10]

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used for benzofuran derivatives.[12]

-

Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Assess the mass balance to account for all the material.

-

Visualization of Experimental Workflows and Potential Biological Interactions

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a typical forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway Involvement

Benzofuran derivatives have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways that control cell proliferation and survival.[13] The diagram below illustrates a hypothetical signaling pathway that could be targeted by a benzofuran derivative.

Caption: Hypothetical MAPK/ERK Pathway Inhibition.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for understanding and evaluating its physicochemical properties based on the well-established behavior of the benzofuran class of compounds. The projected poor aqueous solubility and potential for hydrolytic and oxidative degradation highlight the importance of careful handling and formulation development. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data to advance the study of this promising compound. The application of these methodologies will be crucial in unlocking the full therapeutic potential of this compound and other novel benzofuran derivatives.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. asianjpr.com [asianjpr.com]

- 10. benchchem.com [benchchem.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with diverse and potent biological activities has solidified its status as a "privileged scaffold" in drug discovery.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of benzofuran derivatives, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies.

Synthetic Strategies for Crafting the Benzofuran Core

The versatility of the benzofuran scaffold stems from the numerous synthetic methodologies developed for its construction, allowing for the introduction of a wide range of substituents to fine-tune its pharmacological properties.[2]

General Synthesis of Benzofuran Derivatives

A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.[1]

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A powerful one-pot synthesis for constructing 2-substituted benzofurans involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][4][5]

Experimental Protocol:

-

To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq.).

-

The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product by column chromatography.[2][5]

Therapeutic Applications of Benzofuran Derivatives

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, making them promising candidates for drug development across various disease areas.[2][3][6][7][8][9][10]

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][8][10][11][12][13][14][15][16] Their mechanisms of action are often centered around the disruption of fundamental cellular processes, including microtubule dynamics, DNA replication, and the inhibition of signaling pathways like mTOR.[1][17]

Quantitative Assessment of Anticancer Activity:

The cytotoxic effects of benzofuran derivatives are commonly evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[15]

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [15] |

| Halogenated Benzofurans | Compound 5 (Fluorinated) | Not Specified | 0.43 | [15] |

| 2-Benzoylbenzofurans | Compound 11e | MDA-MB-231 (Breast Cancer) | - | [16] |

| 3-Oxadiazolylbenzofurans | Compound 14c | HCT116 (Colon Cancer) | 3.27 | [16] |

| Benzofuran-2-carbohydrazides | Compound 16b | A549 (Lung Cancer) | 1.48 | [16] |

| Thiazole-substituted Benzofurans | Compound 32a | HePG2 (Liver Cancer) | - | [16] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives